molecular formula C14H11BO3 B13938911 2,5-Diphenyl-1,3,2-dioxaborolan-4-one

2,5-Diphenyl-1,3,2-dioxaborolan-4-one

Cat. No.: B13938911
M. Wt: 238.05 g/mol
InChI Key: YYGJUGLOYYPZFE-UHFFFAOYSA-N
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Description

2,5-Diphenyl-1,3,2-dioxaborolan-4-one is a defined-structure organoboron compound that serves as a versatile precursor and synthetic intermediate in advanced chemical research . The compound features a dioxaborolane core and has been specifically utilized in structural studies of organoboron compounds, demonstrating its value in fundamental chemical research . For instance, it has been employed in the synthesis of N-methylhydroxylamine(O-B) complexes, which are of significant interest in the study of hydroxylamine derivatives and their interactions . As a specialized boron-containing building block, this compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its unique structure for developing novel materials and molecular entities in fields such as pharmaceutical chemistry and materials science .

Properties

Molecular Formula

C14H11BO3

Molecular Weight

238.05 g/mol

IUPAC Name

2,5-diphenyl-1,3,2-dioxaborolan-4-one

InChI

InChI=1S/C14H11BO3/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10,13H

InChI Key

YYGJUGLOYYPZFE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(=O)O1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method A: Two-Step Synthesis via Phenylboronate Intermediate

  • Step 1: Synthesis of 2,5-diphenyl-1,3,2-dioxaborolan-4-one (phenylboronate intermediate) by condensation of phenylboronic acid with mandelic acid in ethanol.
  • Step 2: Reaction of the isolated phenylboronate intermediate with N-methylhydroxylamine in absolute ethanol to form the target compound.
  • Conditions: The phenylboronate intermediate is dissolved in dichloromethane and mixed with N-methylhydroxylamine solution; crystallization occurs upon solvent evaporation at room temperature.
  • Yield: Approximately 70% isolated yield.
  • Notes: This method allows isolation of the intermediate, providing a purer final product.

Method B: One-Pot Two-Component Condensation

  • Procedure: Direct addition of N-methylhydroxylamine to a preformed solution of the phenylboronate intermediate in ethanol.
  • Conditions: Reaction mixture is stirred at room temperature until crystallization begins.
  • Yield: Around 60%.
  • Notes: This method is simpler but may give slightly lower yields compared to Method A.

Method C: Three-Component One-Pot Condensation

  • Reagents: Mandelic acid, phenylboronic acid, and N-methylhydroxylamine are each dissolved separately in ethanol.
  • Procedure: The three solutions are combined and stirred at room temperature.
  • Crystallization: Initiated by partial solvent evaporation under reduced pressure.
  • Yield: Approximately 70%.
  • Notes: This method is convenient and efficient, combining all reactants in one step.

Comparative Summary of Preparation Methods

Method Reactants Solvent Conditions Yield (%) Advantages Disadvantages
Method A Phenylboronic acid + Mandelic acid (to form intermediate), then + N-methylhydroxylamine Ethanol, dichloromethane Two-step, room temperature crystallization 70 High purity, good yield Requires isolation of intermediate
Method B Phenylboronate intermediate + N-methylhydroxylamine Ethanol One-pot, room temperature 60 Simpler procedure Slightly lower yield
Method C Mandelic acid + Phenylboronic acid + N-methylhydroxylamine Ethanol One-pot, room temperature, partial solvent evaporation 70 Convenient, efficient one-step Potential for impurities

Structural and Analytical Data Supporting Preparation

  • The compound crystallizes in a triclinic system with unit cell parameters:
    $$a = 10.1073(7) \, \text{Å}, b = 12.159(2) \, \text{Å}, c = 14.116(2) \, \text{Å}, \alpha = 65.079(8)^\circ, \beta = 99.255(9)^\circ, \gamma = 92.69(1)^\circ$$, space group $$P\bar{1}$$, $$Z=4$$.
  • The structure was solved by direct methods and refined by full-matrix least-squares to $$R = 0.039$$ and weighted $$R_w = 0.045$$ for 2603 reflections with intensity $$I \geq 3\sigma(I)$$.
  • Bond lengths involving the tetrahedrally coordinated boron atoms are:
    • (N)O—B = 1.494 Å
    • (carboxylate)O—B = 1.524 Å
    • (alcoholic)O—B = 1.486 Å
    • (aryl)C—B = 1.594 Å
  • These data confirm the open-chain B,N-betaine structure of the N-methylhydroxylamine(O-B) complex with the 2,5-diphenyl-1,3,2-dioxaborolan-4-one backbone.

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-1,3,2-dioxaborolan-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diphenyl-1,3,2-dioxaborolan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-1,3,2-dioxaborolan-4-one involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborolane ring acts as an electron-deficient center, allowing it to interact with electron-rich species. This interaction facilitates various chemical transformations, including cross-coupling reactions and the formation of boron-nitrogen bonds .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 2,5-Diphenyl-1,3,2-dioxaborolan-4-one and related compounds:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities
2,5-Diphenyl-1,3,2-dioxaborolan-4-one Dioxaborolane Phenyl (2,5-positions) C₁₄H₁₁BO₂ 238.06 Hypothesized boronate ester reactivity
3,5-Diphenyl-1,3-oxazolidin-2-one Oxazolidinone Phenyl (3,5-positions) C₁₅H₁₁NO₂ 237.26 Potent Δ-5 desaturase (D5D) inhibition
2,5-Diphenyl-1,3-oxazoline Oxazoline Phenyl (2,5-positions) C₁₅H₁₁NO 221.26 Acaricidal activity
2,4-Diphenyl-1,3-oxazoline Oxazoline Phenyl (2,4-positions) C₁₅H₁₁NO 221.26 Lower acaricidal activity vs. 2,5-isomer
2-(3,5-Difluoro-4'-methyl-biphenyl)-4,4,5,5-tetramethyl-dioxaborolane Dioxaborolane Difluoro, methyl (biphenyl) C₁₉H₂₁BF₂O₂ 330.20 Enhanced lipophilicity and stability

Key Observations :

  • Core Heterocycle: The dioxaborolane ring in the target compound introduces boron, which can act as a Lewis acid, unlike the nitrogen-containing oxazolidinones and oxazolines. This may enhance electrophilic reactivity, enabling applications in Suzuki-Miyaura cross-couplings or as enzyme inhibitors .
  • Substituent Position : In oxazoline isomers (2,5- vs. 2,4-diphenyl), the para-substituted 5-phenyl group in 2,5-diphenyl-1,3-oxazoline confers superior acaricidal activity compared to the meta-substituted 4-phenyl isomer . This suggests that substituent positioning in 2,5-Diphenyl-1,3,2-dioxaborolan-4-one may similarly influence target binding.
  • Electron-Withdrawing Groups : The fluorinated dioxaborolane in exhibits higher stability and lipophilicity due to fluorine’s electronegativity. The absence of such groups in the target compound may limit its metabolic stability but improve synthetic accessibility.

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